4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
SB-734117 is a human cytomegalovirus replication inhibitor that prevents post-translational modifications of CREB and histone H3 . It has a molecular formula of C14H16N6O and a molecular weight of 284.32 g/mol . This compound is known for its polypharmacology, inhibiting several proteins from the AGC and CMCG kinase groups .
Preparation Methods
The synthetic routes and reaction conditions for SB-734117 are not extensively detailed in the available literature. it is known that the compound is synthesized and stored as a solid powder at -20°C for up to three years . It is soluble in DMSO at a concentration of 50 mg/mL .
Chemical Reactions Analysis
SB-734117 undergoes various chemical reactions, primarily focusing on its role as an inhibitor. It prevents the post-translational modifications of CREB and histone H3, which are crucial for human cytomegalovirus replication . The compound’s reactions are typically studied under conditions that mimic biological environments, using reagents that facilitate these inhibitory processes .
Scientific Research Applications
SB-734117 has a wide range of scientific research applications:
Mechanism of Action
SB-734117 exerts its effects by targeting the regulatory pathways of human cytomegalovirus. It blocks specific post-translational modifications involving CREB and histone H3 . CREB is a cellular transcription factor that regulates gene expression in response to various stimuli, while histone H3 is a core component of the nucleosome, crucial for DNA accessibility and gene expression . By inhibiting these modifications, SB-734117 disrupts the essential host-virus interactions required for the virus’s life cycle .
Comparison with Similar Compounds
SB-734117 is unique due to its ability to inhibit multiple proteins from the AGC and CMCG kinase groups . Similar compounds include:
GW575808A: A 2,4-diamino pyrimidine that affects pp28 production.
GW874091X: An imidazotriazine with similar inhibitory effects.
GW627512B: A 2-amino oxazole that also impacts viral protein production.
SB-220025-R: An oxindole that inhibits viral replication.
GW795493X: Another compound from the same chemotype as SB-734117.
These compounds share the ability to inhibit viral replication but differ in their specific targets and mechanisms of action.
Properties
Molecular Formula |
C14H16N6O |
---|---|
Molecular Weight |
284.32 g/mol |
IUPAC Name |
4-(1-cyclohexylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C14H16N6O/c15-13-12(18-21-19-13)14-17-10-8-16-7-6-11(10)20(14)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,15,19) |
InChI Key |
JRYCXZUZWFHQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=NC=C3)N=C2C4=NON=C4N |
Origin of Product |
United States |
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